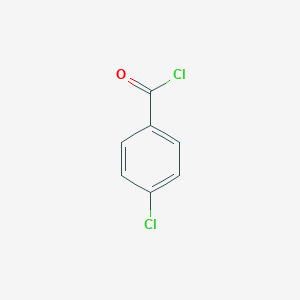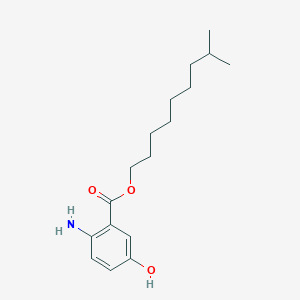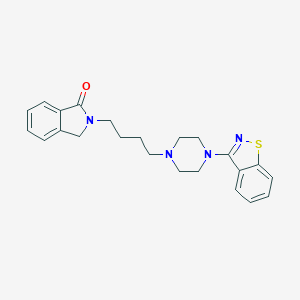
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone, also known as BITP, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BITP is a small molecule that belongs to the class of isoindolinones, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is not fully understood. However, it has been proposed that 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways in cells. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to protect neurons from oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is also stable and can be stored for long periods of time. However, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone. One direction is to explore the potential of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to investigate the structure-activity relationship of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone and develop more potent analogs. Furthermore, the pharmacokinetics and pharmacodynamics of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone need to be further studied to optimize its therapeutic potential. Finally, the safety and toxicity of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone need to be thoroughly evaluated before it can be used in clinical settings.
Conclusion:
In conclusion, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is a novel chemical compound that has shown promising therapeutic potential in scientific research. The synthesis of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone involves a multi-step process, and its scientific research applications include anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways in cells, and it has several biochemical and physiological effects. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has advantages and limitations for lab experiments, and future directions for research on 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone include exploring its potential as a therapeutic agent, developing more potent analogs, and evaluating its safety and toxicity.
Métodos De Síntesis
The synthesis of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone involves a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 4-(1,2-Benzisothiazol-3-yl)piperazine with 4-bromobutyl isocyanate to yield the intermediate compound, 4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl isocyanate. This intermediate is then reacted with phthalic anhydride to form the final product, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone. The yield of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is around 50%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been tested in various in vitro and in vivo models, including cell culture, animal models, and clinical trials.
Propiedades
Número CAS |
155288-46-3 |
|---|---|
Nombre del producto |
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone |
Fórmula molecular |
C23H26N4OS |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H26N4OS/c28-23-19-8-2-1-7-18(19)17-27(23)12-6-5-11-25-13-15-26(16-14-25)22-20-9-3-4-10-21(20)29-24-22/h1-4,7-10H,5-6,11-17H2 |
Clave InChI |
ZPAUMFOJNAADJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2CC3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54 |
SMILES canónico |
C1CN(CCN1CCCCN2CC3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54 |
Sinónimos |
2-(4-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone BPBII |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



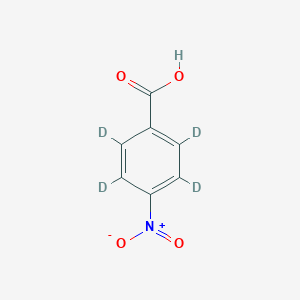
![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)
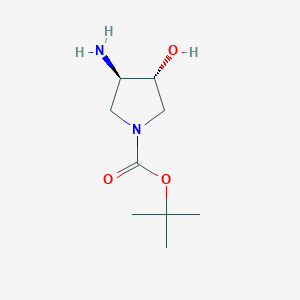
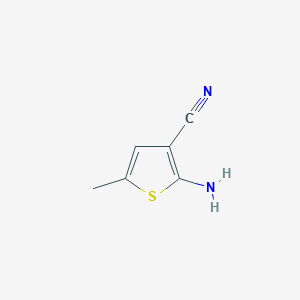
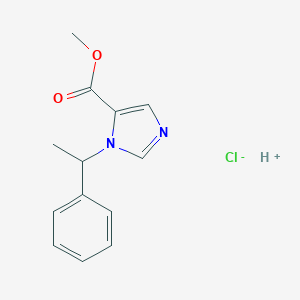
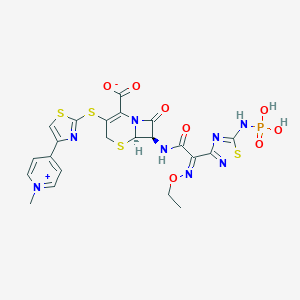
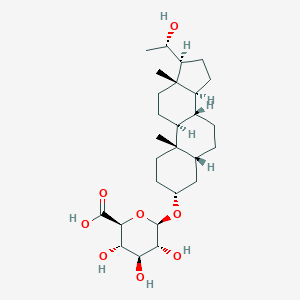
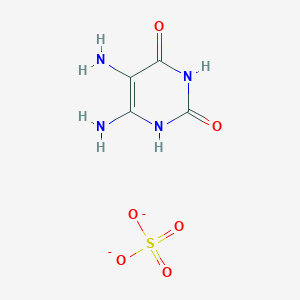
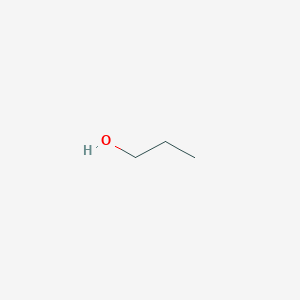
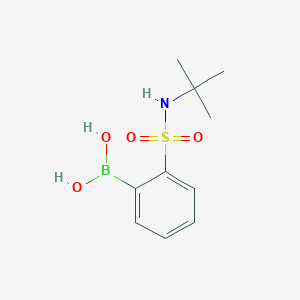
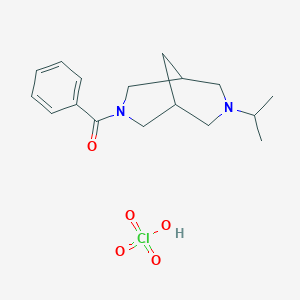
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)
